molecular formula C4H9ClFN B12271384 (2R)-3-fluoro-2-methyl-azetidine;hydrochloride

(2R)-3-fluoro-2-methyl-azetidine;hydrochloride

Cat. No.: B12271384
M. Wt: 125.57 g/mol
InChI Key: LCIMHSJEJTYTNF-XPTOHWELSA-N
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Description

(2R)-3-fluoro-2-methyl-azetidine;hydrochloride is a chemical compound with a unique structure that includes a fluorine atom and a methyl group attached to an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-3-fluoro-2-methyl-azetidine;hydrochloride typically involves several steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methyl-azetidine and a fluorinating agent.

    Fluorination: The introduction of the fluorine atom is achieved using a fluorinating reagent under controlled conditions. Common reagents include diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2R)-3-fluoro-2-methyl-azetidine;hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Addition Reactions: The azetidine ring can participate in addition reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various fluorinated derivatives, while oxidation and reduction can lead to different functionalized azetidines.

Scientific Research Applications

(2R)-3-fluoro-2-methyl-azetidine;hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound is explored for its potential in creating novel materials with unique properties.

    Biological Studies: It serves as a probe in studying enzyme mechanisms and protein interactions.

    Industrial Applications: The compound is used in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (2R)-3-fluoro-2-methyl-azetidine;hydrochloride involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors, leading to altered biological activity. The azetidine ring structure allows for unique interactions with biological macromolecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-methyl-azetidine: Lacks the fluorine atom, resulting in different chemical and biological properties.

    (2S)-3-fluoro-2-methyl-azetidine;hydrochloride: The stereochemistry is different, which can lead to variations in activity and selectivity.

    3-fluoro-azetidine: Lacks the methyl group, affecting its reactivity and applications.

Uniqueness

(2R)-3-fluoro-2-methyl-azetidine;hydrochloride is unique due to the presence of both the fluorine atom and the methyl group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C4H9ClFN

Molecular Weight

125.57 g/mol

IUPAC Name

(2R)-3-fluoro-2-methylazetidine;hydrochloride

InChI

InChI=1S/C4H8FN.ClH/c1-3-4(5)2-6-3;/h3-4,6H,2H2,1H3;1H/t3-,4?;/m1./s1

InChI Key

LCIMHSJEJTYTNF-XPTOHWELSA-N

Isomeric SMILES

C[C@@H]1C(CN1)F.Cl

Canonical SMILES

CC1C(CN1)F.Cl

Origin of Product

United States

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